molecular formula C12H12N2O B008776 2-(Pyridin-2-ylmethoxy)aniline CAS No. 105326-62-3

2-(Pyridin-2-ylmethoxy)aniline

Cat. No. B008776
M. Wt: 200.24 g/mol
InChI Key: HGPUVSWRIMYYPF-UHFFFAOYSA-N
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Description

2-(Pyridin-2-ylmethoxy)aniline is a compound of interest in the field of organic chemistry due to its utility as a directing group in C-H bond amination reactions, and its role in the synthesis and structural formation of various metal-organic frameworks and polymers. This compound is involved in several reactions, demonstrating its versatility in chemical synthesis and application in material science.

Synthesis Analysis

The synthesis of 2-(Pyridin-2-ylmethoxy)aniline derivatives often involves multicomponent reactions or the interaction with metal ions to form coordination polymers. These methods showcase the compound's ability to act as a ligand or auxiliary, participating in complex formation with metals such as cadmium, mercury, platinum, and palladium (Zhao et al., 2017; Hajiashrafi et al., 2015; Khalaj et al., 2020).

Molecular Structure Analysis

Crystal structure analysis and density functional theory (DFT) studies provide insights into the molecular configuration of 2-(Pyridin-2-ylmethoxy)aniline derivatives. The compound's ability to form various coordination geometries with metals, evidenced through X-ray diffraction and DFT calculations, underscores its structural versatility (Khalaj et al., 2020; Krishnan et al., 2021).

Chemical Reactions and Properties

2-(Pyridin-2-ylmethoxy)aniline participates in various chemical reactions, serving as a directing group for C-H bond amination, and forming coordination polymers with different metal ions. These reactions not only highlight the compound's reactivity but also its potential in synthesizing novel materials with desirable properties (Zhao et al., 2017; Hajiashrafi et al., 2015).

Physical Properties Analysis

The physical properties of 2-(Pyridin-2-ylmethoxy)aniline and its derivatives, such as solubility, melting point, and crystallinity, can be inferred from their synthesis and structural analyses. These characteristics are essential for understanding the compound's behavior in different environments and its application in material science.

Chemical Properties Analysis

The chemical properties of 2-(Pyridin-2-ylmethoxy)aniline, including its reactivity, stability, and interaction with various chemical agents, are demonstrated through its participation in synthesis and coordination reactions. The compound's ability to engage in complex formation with metals, act as a directing group, and its presence in the synthesis of copolymers and metal-organic frameworks, reflect its diverse chemical behavior (Zhao et al., 2017; Hajiashrafi et al., 2015; Khalaj et al., 2020).

Scientific Research Applications

  • C-H Amination Mediation : Zhao et al. (2017) discovered that 2-(pyridin-2-yl) aniline effectively promotes C-H amination mediated by cupric acetate, yielding moderate to good results with good functional group tolerance in air (Zhao et al., 2017).

  • Formation of Metal Complexes : Almesaker et al. (2007) showed that N,N,4-tris(pyridin-2-ylmethyl)aniline is a versatile, multimodal ligand that can form various metal complexes with copper, cobalt, and manganese ions, hinting at potential storage applications (Almesaker et al., 2007).

  • Antioxidant Activity : Khalaj et al. (2020) synthesized a novel platinum(II) complex with 4-nitro-N-(pyridin-2-ylmethylidene)aniline, which showed promising antioxidant activity (Khalaj et al., 2020).

  • Anti-corrosive Properties : Alam et al. (2016) found that poly(aniline-co-2-pyridylamine-co-2,3-xylidine)/ZnO nanocomposite coatings offer significant anti-corrosive properties on mild steel in acidic conditions (Alam et al., 2016).

  • Conductivity of Polyaniline and Polypyrrole : Blinova et al. (2007) prepared polyaniline and polypyrrole using ammonium peroxydisulfate, observing that their conductivities are slightly dependent on the oxidant-to-monomer ratio (Blinova et al., 2007).

  • Electric Dipole Moments : Cumper and Singleton (1967) studied the electric dipole moments of aniline and aminopyridines, noting a mesomeric interaction between amino-groups and pyridine rings (Cumper & Singleton, 1967).

  • Structural and Vibrational Analysis : Acosta-Ramírez et al. (2013) provided an accurate and cost-effective analysis of the structure and vibrational spectra of 2-(benzylthio)-N-pyridinylmethylidene-anilines using B3PW91/LanL2DZ level of theory (Acosta-Ramírez et al., 2013).

Safety And Hazards

The safety data sheet for 2-(Pyridin-2-ylmethoxy)aniline indicates that it is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Personal protective equipment should be used when handling this compound, and it should not be allowed to enter drains .

properties

IUPAC Name

2-(pyridin-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h1-8H,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPUVSWRIMYYPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-2-ylmethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JH Wang, R Eychenne, M Wolff… - European Journal of …, 2017 - Wiley Online Library
Synthetic pathways to a range of potentially N 3 O‐tetradentate ligands designed to coordinate to rhenium cores, as well as their coordination behaviors towards different rhenium cores …

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